tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate
Description
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzhydryl group, and an azetidine ring
Properties
CAS No. |
929716-70-1 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-ethylcarbamate |
InChI |
InChI=1S/C23H30N2O2/c1-5-25(22(26)27-23(2,3)4)20-16-24(17-20)21(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20-21H,5,16-17H2,1-4H3 |
InChI Key |
OXSCUALDXHDWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate typically involves the reaction of 1-benzhydrylazetidine with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of 1-benzhydrylazetidine: This intermediate is synthesized through the reaction of benzhydryl chloride with azetidine in the presence of a base such as sodium hydride.
Reaction with tert-butyl chloroformate: The 1-benzhydrylazetidine is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate intermediate.
Addition of ethylamine: Finally, ethylamine is added to the reaction mixture to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzhydryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azetidines or benzhydryl derivatives.
Scientific Research Applications
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
- tert-Butyl (1-benzhydrylazetidin-3-yl)(propyl)carbamate
- tert-Butyl (1-benzhydrylazetidin-3-yl)(butyl)carbamate
Uniqueness
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Biological Activity
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate, with CAS No. 91189-18-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 91189-18-3 |
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with benzhydryl chloride under basic conditions, often using sodium hydride or potassium carbonate as a base. The process is conducted in an inert atmosphere utilizing solvents like tetrahydrofuran or dimethylformamide, followed by treatment with tert-butyl chloroformate to yield the final product .
The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets such as enzymes and receptors. The benzhydryl group enhances binding affinity, while the azetidine ring contributes structural rigidity. This interaction can lead to modulation of enzyme or receptor activity, functioning either as an inhibitor or activator depending on the biological context .
Antimicrobial Properties
Research has indicated that carbamate derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy . The specific activity of this compound against microbial strains remains to be fully explored.
Case Studies
- Study on Azetidine Derivatives : In a comparative study, several azetidine derivatives were synthesized and tested for their anticancer properties. Compounds similar to this compound exhibited significant cytotoxic effects against A549 lung cancer cells, with IC50 values indicating effective inhibition at low concentrations .
- In Vivo Efficacy : A related compound was evaluated for in vivo efficacy in mouse models infected with multidrug-resistant Mycobacterium tuberculosis. The results demonstrated a substantial reduction in bacterial load following treatment, indicating potential therapeutic applications for compounds within this class .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of carbamates. For example:
- Cytotoxicity Testing : Various derivatives were tested against different cancer cell lines, revealing varying degrees of effectiveness based on structural configurations.
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds can modulate signaling pathways involved in cell proliferation and apoptosis.
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